

An In-depth Technical Guide to the Cellular Targets of Diallyl Trisulfide

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Compound of Interest

Compound Name: *Diallyl trisulfide*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: **Diallyl trisulfide** (DATS), a principal organosulfur compound derived from garlic (*Allium sativum*), has garnered significant scientific interest for its potent anti-cancer and chemopreventive properties.^[1] Its efficacy stems from its ability to interact with a multitude of cellular targets, thereby modulating key signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis. This technical guide provides a comprehensive overview of the known cellular targets of DATS, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways it influences. The primary objective is to furnish researchers and drug development professionals with a detailed resource to facilitate further investigation into the therapeutic potential of DATS.

Core Cellular Processes Modulated by Diallyl Trisulfide

DATS exerts its biological effects by impacting several fundamental cellular processes, primarily in cancer cells. These multi-targeted effects contribute to its overall anti-neoplastic activity.

Induction of Apoptosis

A primary mechanism of DATS is the induction of programmed cell death, or apoptosis.^[1] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.^[1] DATS treatment leads to the generation of reactive oxygen species (ROS), which triggers the

mitochondrial pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][2] This results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[2][3] Concurrently, DATS can engage the extrinsic pathway, which involves death receptors and the activation of caspase-8.[1][4]

Cell Cycle Arrest

DATS is widely reported to induce cell cycle arrest, most commonly at the G2/M phase.[1][3] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as decreasing the production of cyclin B1 and cdc2.[3] This halt in cell cycle progression prevents cancer cells from dividing and proliferating.

Modulation of Cellular Redox Homeostasis

DATS significantly influences the cellular redox balance. While it can induce apoptosis through the generation of ROS in cancer cells, it also activates the master regulator of the antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2).[5] DATS directly interacts with Keap1, the cytosolic repressor of Nrf2, leading to Nrf2's dissociation and translocation to the nucleus.[6][7] In the nucleus, Nrf2 promotes the transcription of antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[6]

Inhibition of Invasion and Metastasis

DATS has been shown to suppress the invasive and migratory capabilities of cancer cells.[1][8] This is accomplished by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[3]

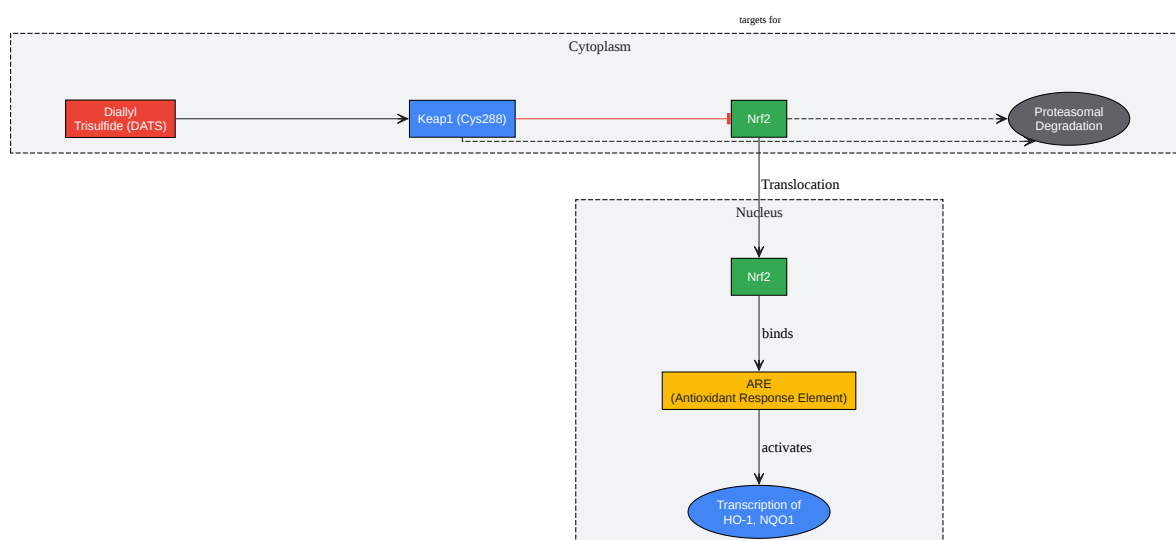
Key Molecular Targets and Signaling Pathways

DATS interacts with specific proteins and modulates entire signaling cascades. The following sections detail its primary molecular targets.

The Nrf2-Keap1 Pathway

A critical target of DATS is the Keap1 protein. DATS is believed to cause the thiol modification of specific cysteine residues on Keap1, particularly Cysteine 288 (Cys288).[6][7] This modification disrupts the Keap1-Nrf2 complex, preventing the proteasomal degradation of Nrf2.

[6][7] Freed from Keap1, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.[9]

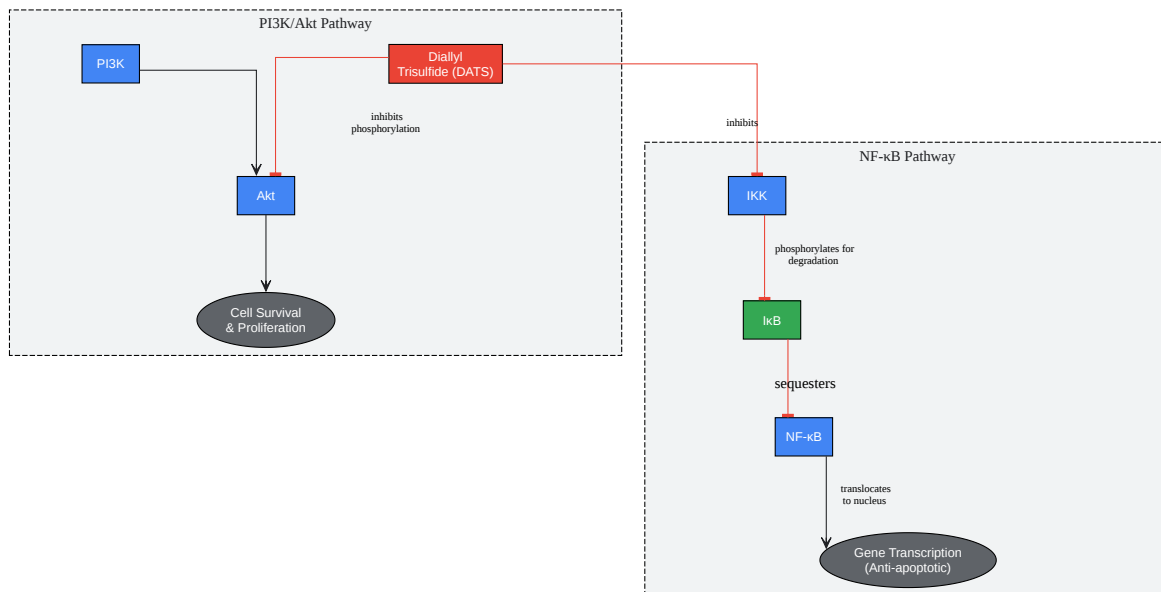


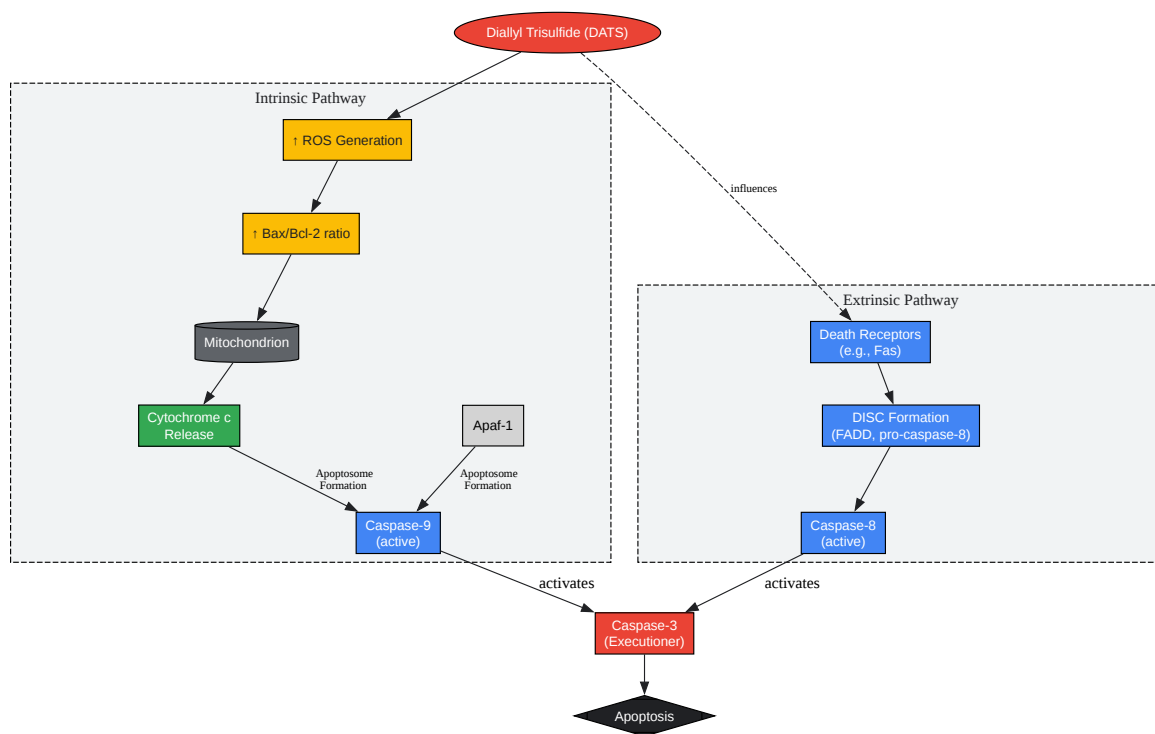
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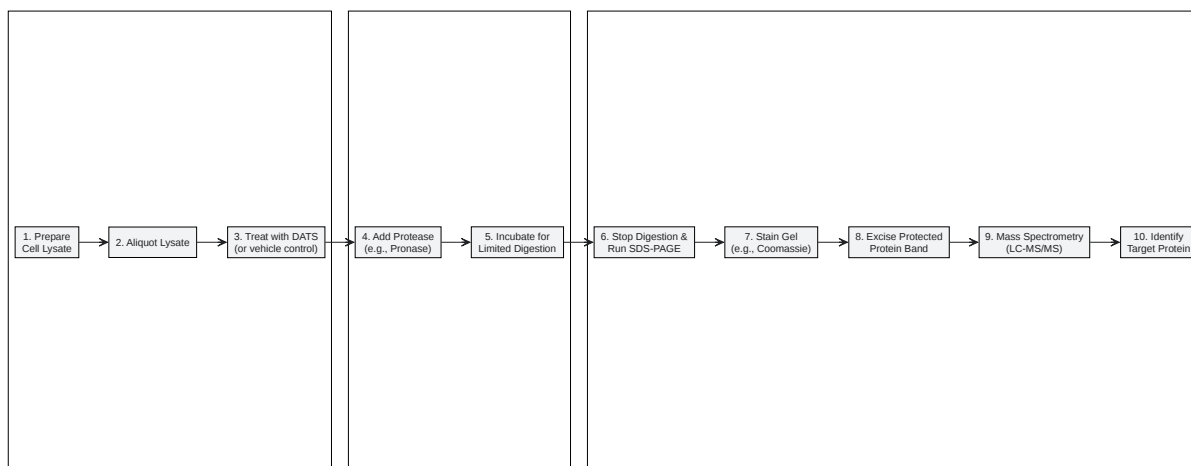
Caption: DATS-mediated activation of the Nrf2 pathway.

Pro-Survival Signaling Pathways (PI3K/Akt and NF-κB)

DATS effectively suppresses critical pro-survival signaling pathways that are often hyperactive in cancer. It has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell growth, proliferation, and survival.[3][10] By suppressing Akt phosphorylation, DATS can promote apoptosis.[10] Furthermore, DATS can inhibit the NF-κB signaling pathway. [3] NF-κB is a transcription factor that controls the expression of genes involved in inflammation and cell survival.[11] DATS prevents the degradation of IκB, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival functions.[3][12]







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